molecular formula C17H22O2 B12532923 Methyl 4-(non-1-YN-1-YL)benzoate CAS No. 827028-03-5

Methyl 4-(non-1-YN-1-YL)benzoate

Katalognummer: B12532923
CAS-Nummer: 827028-03-5
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: MYKXMFGKIIOPJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(non-1-YN-1-YL)benzoate is an organic compound with the molecular formula C12H12O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and a non-1-YN-1-YL group is attached to the benzene ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(non-1-YN-1-YL)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(non-1-YN-1-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(non-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The non-1-YN-1-YL group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-(non-1-YN-1-YL)benzoic acid or 4-(non-1-YN-1-YL)benzaldehyde.

    Reduction: 4-(non-1-YN-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(non-1-YN-1-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 4-(non-1-YN-1-YL)benzoate exerts its effects depends on its interaction with molecular targets. The non-1-YN-1-YL group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar in structure but with a hydroxybut-1-ynyl group.

    Methyl 4-(prop-2-yn-1-yl)benzoate: Contains a prop-2-yn-1-yl group instead of a non-1-YN-1-YL group.

Uniqueness

Methyl 4-(non-1-YN-1-YL)benzoate is unique due to the presence of the non-1-YN-1-YL group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.

Eigenschaften

CAS-Nummer

827028-03-5

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

methyl 4-non-1-ynylbenzoate

InChI

InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-8H2,1-2H3

InChI-Schlüssel

MYKXMFGKIIOPJG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC#CC1=CC=C(C=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.